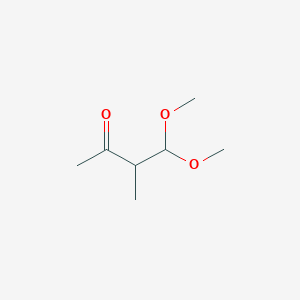
4,4-Dimethoxy-3-methylbutan-2-one
Descripción general
Descripción
“4,4-Dimethoxy-3-methylbutan-2-one” is a chemical compound with the molecular formula C7H14O3 . It has a molecular weight of 146.19 . The IUPAC name for this compound is 4,4-dimethoxy-3-methyl-2-butanone . It is also known as Acetylacetaldehyde dimethylacetal .
Molecular Structure Analysis
The molecule contains a total of 23 bonds. There are 9 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 ketone (aliphatic), and 2 ethers (aliphatic) .
Physical And Chemical Properties Analysis
The compound has a storage temperature of 28 C . Its density is 1.0±0.1 g/cm3 . The boiling point is 172.1±20.0 °C at 760 mmHg . The melting point is -82 °C . The flash point is 49.4±0.0 °C .
Aplicaciones Científicas De Investigación
Asymmetric Organic Synthesis
4,4-Dimethoxy-3-methylbutan-2-one has been utilized in asymmetric organic synthesis. A study by Hu and Shan (2020) highlighted the development of new synthetic methods for related compounds, emphasizing their application in green chemistry. They utilized methanol as a methylating agent and common inorganic alkali instead of more hazardous reagents (Xiaoyun Hu & Zixing Shan, 2020).
Chemical Intermediate
Cheng Zhong-yun (2005) discussed the synthetic methods and developments of 4,4-Dimethoxy-2-butanone, a closely related compound, highlighting its potential as a chemical intermediate in producing fine chemicals like 2-chloro-3-amino-4-methylpyridine. This suggests similar applications for 4,4-Dimethoxy-3-methylbutan-2-one (Cheng Zhong-yun, 2005).
Novel Synthetic Procedures
Gopalakrishnan et al. (2002) described a novel procedure for preparing related ketone compounds under microwave irradiation conditions, which might be applicable to 4,4-Dimethoxy-3-methylbutan-2-one for efficient synthesis (G. Gopalakrishnan, V. Kasinath, & N. D. Pradeep Singh, 2002).
Gas-phase Decomposition Studies
Research on the gas-phase decomposition of related compounds like 2,3-epoxy-2-methylbutane, which yields products including 3-methylbutan-2-one, provides insights into the thermal behavior and potential industrial applications of 4,4-Dimethoxy-3-methylbutan-2-one (Michael C. Flowers & Turgut Öztürk, 1975).
Regioselective Transformations
Cannon et al. (1983) studied regioselective demethylation reactions in compounds similar to 4,4-Dimethoxy-3-methylbutan-2-one, providing valuable insights for selective transformations in organic synthesis (J. Cannon, G. Feutrill, & L. Wong, 1983).
Propiedades
IUPAC Name |
4,4-dimethoxy-3-methylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-5(6(2)8)7(9-3)10-4/h5,7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYDDVVHUXDXNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(OC)OC)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443925 | |
| Record name | 4,4-dimethoxy-3-methylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethoxy-3-methylbutan-2-one | |
CAS RN |
36075-03-3 | |
| Record name | 4,4-dimethoxy-3-methylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



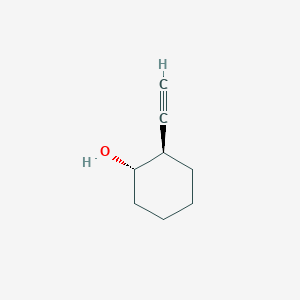

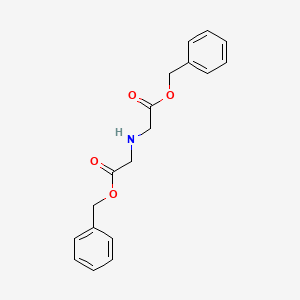
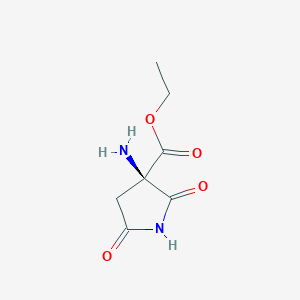

![[1-(3-Phenylpropyl)piperidin-3-yl]methanamine](/img/structure/B1366440.png)
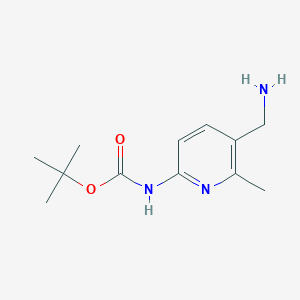


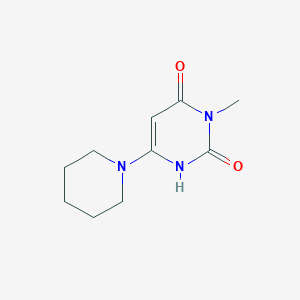
![{3-oxo-1-[(2E)-3-phenylprop-2-enyl]piperazin-2-yl}acetic acid](/img/structure/B1366461.png)


![[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] methanesulfonate](/img/structure/B1366469.png)